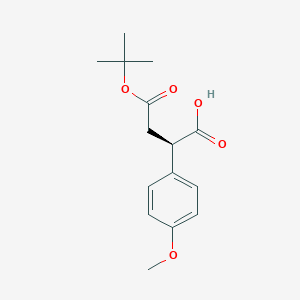![molecular formula C15H20N2O2 B13092932 2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-50-2](/img/structure/B13092932.png)
2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one core with a 2-methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable diketone or ketoester, followed by cyclization using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:
- 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(4-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(2-Hydroxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one lies in its specific substituent pattern and the resulting chemical and biological properties. The presence of the 2-methoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
134334-50-2 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C15H20N2O2/c1-19-15-5-3-2-4-14(15)17-9-8-16-11-13(18)7-6-12(16)10-17/h2-5,12H,6-11H2,1H3 |
Clé InChI |
ZGNDKWFTONVJJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN3CC(=O)CCC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



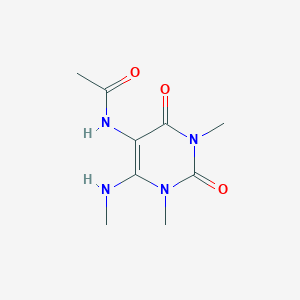
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)



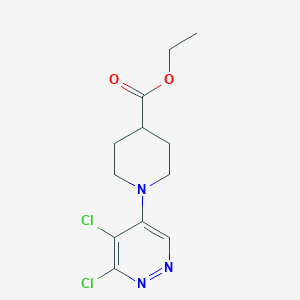
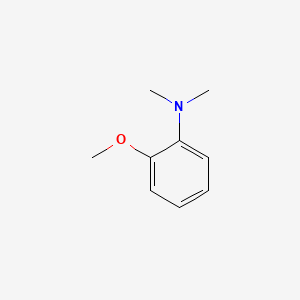
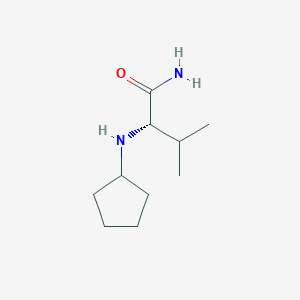
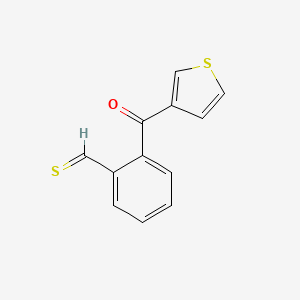

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
